molecular formula C6H8N2O3 B1419565 Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate CAS No. 23286-53-5

Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate

Cat. No.: B1419565
CAS No.: 23286-53-5
M. Wt: 156.14 g/mol
InChI Key: SSWHJCSREUYXIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate is a useful research compound. Its molecular formula is C6H8N2O3 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-3-4(6(9)10-2)5(7)11-8-3/h7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWHJCSREUYXIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23286-53-5
Record name methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Methodological & Application

Application Notes and Protocols for the Incorporation of 5-Amino-3-methylisoxazole-4-carboxylic Acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Isoxazole Scaffold in Peptidomimetics

In the landscape of modern drug discovery, peptidomimetics represent a critical evolution from traditional peptide-based therapeutics. While peptides offer high specificity and potency, their clinical utility is often hampered by poor metabolic stability and low oral bioavailability.[1][2] The strategic incorporation of unnatural amino acids is a proven method to overcome these limitations, enhancing proteolytic resistance and refining pharmacological profiles.[2][3]

Among the diverse scaffolds used to construct these improved therapeutic agents, the isoxazole ring has emerged as a particularly valuable moiety.[1] Isoxazole-containing compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1] The rigid, five-membered heterocyclic structure of 5-amino-3-methylisoxazole-4-carboxylic acid (AMIA), a non-proteinogenic β-amino acid, provides a unique conformational constraint when incorporated into a peptide backbone.[1] This can lead to the stabilization of specific secondary structures, such as β-turns, which are often crucial for receptor binding and biological activity.

These application notes provide a comprehensive guide for the synthesis of AMIA and its subsequent incorporation into peptide chains through both solid-phase and solution-phase methodologies. Detailed protocols for purification and characterization are also presented to ensure the successful development of novel isoxazole-containing peptidomimetics.

Part 1: Synthesis of 5-Amino-3-methylisoxazole-4-carboxylic Acid (AMIA)

The synthesis of AMIA is a well-established three-step process, commencing from readily available starting materials.[1]

Synthetic Workflow:

cluster_0 Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate cluster_1 Step 2: Cyclization to Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate cluster_2 Step 3: Hydrolysis to AMIA Triethyl orthoacetate Triethyl orthoacetate Product_1 Ethyl 2-cyano-3-ethoxybut-2-enoate Triethyl orthoacetate->Product_1 DMAP, 110°C Ethyl cyanoacetate Ethyl cyanoacetate Ethyl cyanoacetate->Product_1 DMAP (cat.) DMAP (cat.) Heat (110°C) Heat (110°C) Product_1_ref Ethyl 2-cyano-3-ethoxybut-2-enoate Product_2 Ethyl 5-amino-3-methyl- isoxazole-4-carboxylate Product_1_ref->Product_2 EtONa, NH2OH·HCl, EtOH, RT EtONa EtONa NH2OH·HCl NH2OH·HCl EtOH EtOH Product_2_ref Ethyl 5-amino-3-methyl- isoxazole-4-carboxylate Product_3 5-Amino-3-methylisoxazole- 4-carboxylic acid (AMIA) Product_2_ref->Product_3 1. NaOH, 70°C 2. HCl to pH 4 NaOH (10%) NaOH (10%) Heat (70°C) Heat (70°C) HCl HCl

Caption: Synthesis of 5-Amino-3-methylisoxazole-4-carboxylic acid (AMIA).

Detailed Protocol for AMIA Synthesis:

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate

  • In a round-bottom flask equipped with a distillation apparatus, combine triethyl orthoacetate and ethyl cyanoacetate in a 1:1 molar ratio.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Heat the mixture to 110°C. Ethanol will begin to distill off as the reaction proceeds.

  • Continue heating until the distillation of ethanol ceases.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting precipitate and wash with a 10% HCl solution to yield ethyl 2-cyano-3-ethoxybut-2-enoate.[1]

Step 2: Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate

  • In a separate flask, prepare a solution of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.

  • Dissolve the ethyl 2-cyano-3-ethoxybut-2-enoate from Step 1 in ethanol and add it to the EtONa/NH₂OH·HCl mixture.

  • Stir the reaction at room temperature for 24 hours.[1]

  • Remove the ethanol under reduced pressure.

  • Filter the resulting precipitate and wash with water, then dry to obtain ethyl 5-amino-3-methyl-isoxazole-4-carboxylate.[1]

Step 3: Synthesis of 5-Amino-3-methylisoxazole-4-carboxylic acid (AMIA)

  • Dissolve the ethyl 5-amino-3-methyl-isoxazole-4-carboxylate from Step 2 in a 10% aqueous solution of sodium hydroxide (NaOH).

  • Heat the mixture to 70°C and maintain this temperature until hydrolysis is complete (monitoring by TLC is recommended).

  • Cool the reaction mixture to room temperature.

  • Acidify the solution to approximately pH 4 by the dropwise addition of concentrated hydrochloric acid (HCl).[1]

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield the final product, 5-amino-3-methylisoxazole-4-carboxylic acid (AMIA).[1]

Step Reactants Reagents/Solvents Key Conditions Typical Yield
1Triethyl orthoacetate, Ethyl cyanoacetateDMAP (catalytic)110°C, distillation of ethanol85-95%
2Ethyl 2-cyano-3-ethoxybut-2-enoateEtONa, NH₂OH·HCl, EthanolRoom temperature, 24 hours80-90%
3Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate10% NaOH, HCl70°C, then acidification to pH 490-98%

Part 2: Incorporation of AMIA into Peptidomimetics

AMIA can be incorporated into peptide chains using either solid-phase or solution-phase synthesis techniques. The choice of method will depend on the desired length of the peptidomimetic, the scale of the synthesis, and the required purity of the final product.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the preferred method for the synthesis of longer peptidomimetics and offers the advantage of simplified purification, as excess reagents and byproducts are washed away at each step.[4]

Key Consideration: Protecting Group Strategy

A key advantage of using AMIA in Fmoc-based SPPS is that its 5-amino group is reportedly unreactive towards Fmoc-Cl under standard conditions.[1] This simplifies the synthesis by eliminating the need for a specific protecting group for the isoxazole's amino functionality. The synthesis can, therefore, proceed by coupling the unprotected AMIA to the N-terminus of the growing peptide chain on the solid support.

SPPS Workflow:

cluster_0 Peptide Chain Elongation cluster_1 AMIA Incorporation cluster_2 Cleavage and Deprotection Resin Resin with Rink Amide Linker Coupling Coupling Cycles (Fmoc Deprotection, Activation, Coupling) Resin->Coupling Fmoc_AA Fmoc-protected Amino Acids Fmoc_AA->Coupling Peptide_Resin Peptide on Resin Coupling->Peptide_Resin Peptide_Resin_ref Peptide on Resin AMIA_Peptide_Resin AMIA-Peptide on Resin Peptide_Resin_ref->AMIA_Peptide_Resin HBTU/HOBt, DIPEA, DMF AMIA AMIA AMIA->AMIA_Peptide_Resin HBTU_HOBt HBTU/HOBt, DIPEA AMIA_Peptide_Resin_ref AMIA-Peptide on Resin Crude_Peptide Crude Peptidomimetic AMIA_Peptide_Resin_ref->Crude_Peptide TFA Cocktail TFA_cocktail TFA Cleavage Cocktail Purification HPLC Purification Crude_Peptide->Purification Final_Product Purified Peptidomimetic Purification->Final_Product

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for AMIA incorporation.

Detailed Protocol for SPPS Incorporation of AMIA:

This protocol assumes a standard Fmoc/tBu strategy on a Rink Amide resin for the synthesis of a C-terminal amide.

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes to remove the Fmoc protecting group from the linker. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-protected amino acid (4 equivalents) with HBTU (3.98 equivalents) and HOBt (4 equivalents) in DMF.

    • Add N,N'-diisopropylethylamine (DIPEA) (8 equivalents) to the activated amino acid solution.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF.

    • Confirm complete coupling using a ninhydrin test.[1]

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.

  • AMIA Coupling:

    • After the final Fmoc deprotection of the N-terminal amino acid, wash the resin thoroughly with DMF.

    • Prepare a solution of AMIA (4 equivalents), HBTU (3.98 equivalents), HOBt (4 equivalents), and DIPEA (8 equivalents) in DMF.

    • Add the AMIA solution to the resin and shake for 2 hours. Repeat the coupling step to ensure complete reaction.[1]

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptidomimetic by adding cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and dry the crude product under vacuum.

Solution-Phase Peptide Synthesis

Solution-phase synthesis is advantageous for large-scale production of shorter peptidomimetics and allows for purification of intermediates at each step.

Key Consideration: Protecting Group Strategy

For solution-phase synthesis, protection of the C-terminal carboxylic acid is necessary to prevent self-polymerization.[5] A common strategy is to use a benzyl ester, which can be removed by catalytic hydrogenolysis.[6] As with SPPS, the 5-amino group of AMIA is generally unreactive and may not require protection.

Solution-Phase Coupling Workflow:

cluster_0 Component Preparation cluster_1 Coupling Reaction cluster_2 Deprotection N_Protected_AA N-protected Amino Acid (e.g., Boc-Ala-OH) N_Protected_AA_ref N-protected Amino Acid C_Protected_AA C-protected Amino Acid (e.g., H-Leu-OBn) C_Protected_AA_ref C-protected Amino Acid Protected_Dipeptide Protected Dipeptide (e.g., Boc-Ala-Leu-OBn) N_Protected_AA_ref->Protected_Dipeptide HBTU/HOBt, DIPEA, DMF C_Protected_AA_ref->Protected_Dipeptide Coupling_Reagent HBTU/HOBt, DIPEA Protected_Dipeptide_ref Protected Dipeptide Final_Dipeptide Final Dipeptide (e.g., Ala-Leu) Protected_Dipeptide_ref->Final_Dipeptide Sequential Deprotection Deprotection_N N-Deprotection (e.g., TFA) Deprotection_C C-Deprotection (e.g., H2, Pd/C)

Caption: Solution-Phase Peptide Synthesis workflow.

Detailed Protocol for Solution-Phase Coupling of AMIA:

This protocol describes the coupling of AMIA to the N-terminus of an amino acid benzyl ester.

  • Dissolution: In a round-bottom flask, dissolve the amino acid benzyl ester hydrochloride salt (1 equivalent) and AMIA (1.1 equivalents) in DMF.

  • Activation: To the stirred solution, add HOBt (1.2 equivalents) and HBTU (1.2 equivalents).

  • Base Addition: Add DIPEA (3 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Part 3: Purification and Characterization

Rigorous purification and characterization are essential to ensure the identity and purity of the synthesized peptidomimetics.

Purification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for the purification of synthetic peptides and peptidomimetics.[7]

Typical HPLC Protocol:

  • Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point for method development. The gradient can be optimized based on the hydrophobicity of the peptidomimetic.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

Data Interpretation: The target peptidomimetic should appear as a major peak in the chromatogram. Fractions corresponding to this peak are collected, pooled, and lyophilized to obtain the purified product. Purity is assessed by integrating the peak area of the product relative to the total peak area.

Characterization by Mass Spectrometry and NMR

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptidomimetic. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Tandem MS (MS/MS) can be employed to sequence the peptidomimetic by analyzing the fragmentation pattern. The presence of the isoxazole ring may lead to characteristic fragmentation patterns that can aid in structural confirmation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the peptidomimetic.

  • ¹H NMR: The spectrum will show characteristic signals for the amino acid residues. The methyl group on the isoxazole ring typically appears as a singlet around 2.4 ppm. The proton on the isoxazole ring itself will also give a characteristic singlet.

  • ¹³C NMR: The spectrum will confirm the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid and the carbons of the isoxazole ring will have distinct chemical shifts.

  • 2D NMR: Techniques such as COSY, HSQC, and HMBC can be used to assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.

Expert Insights and Causality

  • Choice of Coupling Reagents: HBTU and HOBt are frequently used in combination for peptide coupling. HBTU is an efficient activating agent, while HOBt acts as a racemization suppressant and can also accelerate the reaction.[8][9] This combination provides a good balance of reactivity and stereochemical integrity, which is crucial when working with chiral amino acids.

  • Rationale for Unprotected AMIA in SPPS: The reduced nucleophilicity of the 5-amino group on the electron-deficient isoxazole ring is the likely reason for its lack of reactivity with Fmoc-Cl.[1] This is a significant advantage as it simplifies the synthetic strategy and reduces the number of steps required.

  • Solution-Phase Protecting Groups: The use of a benzyl ester to protect the C-terminus in solution-phase synthesis is a classic and reliable strategy.[6] Its removal by hydrogenolysis is a clean and mild method that is orthogonal to many N-protecting groups, such as Boc, which is removed with acid.

Conclusion

The incorporation of 5-amino-3-methylisoxazole-4-carboxylic acid into peptidomimetics offers a promising avenue for the development of novel therapeutics with enhanced properties. The synthetic and analytical protocols outlined in these application notes provide a robust framework for researchers in drug discovery and medicinal chemistry to explore the potential of this unique isoxazole-based building block. By understanding the underlying chemical principles and carefully executing these methods, scientists can successfully create and characterize new peptidomimetics with tailored biological activities.

References

  • Bąchor, U., Lizak, A., Bąchor, R., & Mączyński, M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]

  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64(15), 10725–10753. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Gopi, H. N., & Suresh Babu, V. V. (2007). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 5(18), 2943–2949. [Link]

  • Mori, M., et al. (2018). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Metabolites, 8(4), 73. [Link]

  • LibreTexts. (2021). 12.5: Peptide Synthesis- Solution-Phase. In Chemistry LibreTexts. Retrieved from [Link]

  • Bąchor, U., Lizak, A., Bąchor, R., & Mączyński, M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]

  • Goodman, M., & Chorev, M. (2016). Peptidomimetic therapeutics: scientific approaches and opportunities. Future Medicinal Chemistry, 8(10), 1051–1053. [Link]

  • Sanderson, J. M. (2023). 19F NMR-tags for peptidyl prolyl conformation analysis. RSC Chemical Biology, 4(1), 63-70. [Link]

  • LibreTexts. (2021). 26.7: Peptide Synthesis. In Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). Detailed process of Solution Phase Peptide Synthesis. Retrieved from [Link]

  • Wang, J., et al. (2020). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Molecules, 25(21), 5183. [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

  • Kumaravel, S., & Shanmugapandiyan, P. (2017). New validated stability indicating gradient rp-hplc method for the assay &related substances of miconazole nitrate and assay of benzoic acid in miconazole nitrate 2.0% w/w gel. International Journal of Pharma and Bio Sciences, 8(2), 308-312. [Link]

  • Acevedo-Jake, A. M., et al. (2023). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B, 127(40), 8615–8626. [Link]

  • Topper, S. (n.d.). 2. Carboxyl protecting groups. Retrieved from [Link]

  • Gopi, H. N., & Suresh Babu, V. V. (2007). HBTU mediated 1-Hydroxybenzotriazole (HOBt) Conjugate Addition: Synthesis and Stereochemical Analysis of beta-benzotriazole N-oxide Substituted gamma-Amino acids and Hybrid peptides. Organic & Biomolecular Chemistry, 5(18), 2943-2949. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Melchionna, S., et al. (2021). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Biomaterials Science, 9(1), 16-30. [Link]

  • Hodges, R. S., & Mant, C. T. (2011). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 790, 3–33. [Link]

  • Stack Exchange. (2021). Do side chain carboxylic acids need to be protected in peptide synthesis? Retrieved from [Link]

  • Mishra, S. H., & Frueh, D. P. (2015). Assignment of methyl NMR resonances of a 52 kDa protein with residue-specific 4D correlation maps. Journal of Biomolecular NMR, 62(3), 281–290. [Link]

Sources

Application Notes & Protocols: Methyl 5-Amino-3-Methyl-1,2-Oxazole-4-Carboxylate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of the Isoxazole Scaffold in Modern Drug Discovery

Protein kinases, enzymes that regulate cellular processes by catalyzing the phosphorylation of specific substrates, are pivotal players in signal transduction pathways.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensively pursued target classes in drug discovery.[2] Over the past two decades, small molecule kinase inhibitors have revolutionized treatment paradigms, with more than 70 drugs approved by the FDA and many more in clinical development.[1]

Central to the design of these inhibitors is the use of heterocyclic scaffolds that can effectively mimic the adenine ring of ATP, enabling competitive binding in the enzyme's active site.[2] Among these, the isoxazole ring has emerged as a "privileged scaffold"—a molecular framework that is not only synthetically accessible but also capable of forming key interactions with a variety of biological targets.[3]

This application guide provides an in-depth exploration of Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate , a highly versatile building block for the synthesis of potent and selective kinase inhibitors. We will detail not only the synthetic protocols but also the underlying chemical principles and structure-activity relationships (SAR) that make this scaffold a cornerstone of modern medicinal chemistry.

Part 1: The Isoxazole Core - A Foundation for High-Affinity Binding

The utility of the isoxazole moiety in kinase inhibitor design is rooted in its unique electronic and structural properties. It serves as a rigid, planar anchor that correctly orients appended functional groups to engage with specific sub-pockets of the kinase ATP-binding site.

  • Hydrogen Bonding Capacity: The nitrogen and oxygen atoms of the isoxazole ring are excellent hydrogen bond acceptors. This allows them to form critical interactions with the "hinge region" of the kinase, a conserved backbone of amino acids that anchors the adenine ring of ATP.[4]

  • Bioisosteric Replacement: The isoxazole ring can act as a bioisostere for other aromatic or heterocyclic systems, offering a stable and synthetically tractable alternative while maintaining or improving binding affinity.

  • Tunable Electronics & Vectorial Orientation: The substitution pattern on the isoxazole ring allows for fine-tuning of the molecule's electronic properties and provides distinct vectors for synthetic elaboration. The 5-amino group on our title compound is a powerful nucleophile, serving as the primary attachment point for building out the inhibitor's structure, while the 4-carboxylate provides a secondary handle for further modification.

The diagram below illustrates a generalized pharmacophore model for a Type I kinase inhibitor, highlighting the role of the central heterocyclic scaffold.

G cluster_0 Kinase ATP Binding Site cluster_1 Isoxazole-Based Inhibitor hinge Hinge Region (Backbone H-Bonds) hydrophobic_pocket Hydrophobic Pocket I gatekeeper Gatekeeper Residue solvent_front Solvent Front (Polar Interactions) isoxazole Isoxazole Scaffold isoxazole->hinge H-Bond Acceptor r1 R1 Group r1->hydrophobic_pocket van der Waals Interactions r1->gatekeeper Steric Fit linker Linker (e.g., Urea) linker->hinge H-Bond Donor/ Acceptor r2 R2 Group r2->solvent_front H-Bonds/ Polar Contacts

Caption: Generalized binding model of an isoxazole-based kinase inhibitor.

Part 2: Synthesis of the Core Building Block

A reliable supply of the core scaffold is paramount. The following three-step protocol provides a robust method for the synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid and its ethyl ester precursor, starting from commercially available materials.[5]

Protocol 2.1: Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate

This protocol details the cyclization reaction that forms the isoxazole ring.

Step 1: Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate (Intermediate P1)

  • In a round-bottom flask equipped with a distillation head, combine triethyl orthoacetate (1.0 eq) and ethyl cyanoacetate (1.0 eq).

  • Add a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Heat the mixture to 110 °C. Ethanol will form and should be removed by distillation to drive the reaction to completion.

  • Upon cooling, a precipitate will form. Filter the solid and wash it with a cold 10% HCl solution to remove residual DMAP. Dry the intermediate under vacuum.

    • Causality: The reaction is a condensation driven by the removal of a small molecule byproduct (ethanol). DMAP catalyzes the initial nucleophilic attack.

Step 2: Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (Product P2) [5]

  • In a separate flask, prepare a solution of sodium ethoxide (EtONa) by carefully adding sodium metal (1.1 eq) to absolute ethanol under an inert atmosphere (N₂ or Ar).

  • To the EtONa solution, add hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 eq) and stir for 30 minutes at room temperature.

  • Dissolve the intermediate P1 (1.0 eq) in ethanol and add it to the hydroxylamine mixture.

  • Stir the reaction for 24 hours at room temperature. Monitor completion by TLC.

  • Remove the ethanol under reduced pressure.

  • Triturate the resulting solid with water to remove inorganic salts. Filter the precipitate, wash thoroughly with water, and dry to yield the product.

    • Causality: Hydroxylamine acts as the dinucleophile. The ethoxide base is required to generate the free hydroxylamine from its hydrochloride salt and to catalyze the cyclization/aromatization cascade.

Part 3: Application Protocol - Synthesis of a Representative Diaryl-Urea Kinase Inhibitor

This section outlines a representative workflow for elaborating the core scaffold into a final inhibitor, using the formation of a diaryl-urea moiety—a classic pharmacophore found in many approved kinase inhibitors like Sorafenib and Regorafenib.[6][7]

G start Methyl 5-amino-3-methyl- 1,2-oxazole-4-carboxylate step1 Step 1: Urea Formation + Ar-N=C=O (Isocyanate) Solvent: Anhydrous THF or DCM start->step1 intermediate1 Intermediate: N-(Isoxazole)-N'-(Aryl) Urea step1->intermediate1 step2 Step 2: Saponification + LiOH or NaOH Solvent: THF/H₂O intermediate1->step2 intermediate2 Intermediate: Carboxylic Acid Derivative step2->intermediate2 step3 Step 3: Amide Coupling + R-NH₂ (e.g., N-methylpicolinamide) Coupling: HATU, DIPEA Solvent: Anhydrous DMF intermediate2->step3 final_product Final Product: Multi-Targeted Kinase Inhibitor step3->final_product

Sources

Troubleshooting & Optimization

"common side products in the synthesis of substituted isoxazoles"

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted isoxazoles. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during experimental work. Here, we provide in-depth, experience-driven answers to frequently asked questions and offer robust troubleshooting protocols to optimize your synthetic outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab, providing causal explanations and actionable solutions to get your reaction back on track.

Q1: My 1,3-dipolar cycloaddition is yielding a significant, difficult-to-remove byproduct alongside my desired isoxazole. What is it and how can I prevent it?

A1: The most common culprit in 1,3-dipolar cycloadditions involving in situ generated nitrile oxides is the formation of a furoxan (a 1,2,5-oxadiazole-2-oxide), which is a stable dimer of your nitrile oxide intermediate. [1] This side reaction competes directly with the desired cycloaddition with your alkyne.

Causality: The Mechanism of Furoxan Formation

Nitrile oxides are highly reactive dipoles. If the concentration of the nitrile oxide is high, or if the dipolarophile (your alkyne) is not reactive enough or is present in a low concentration, the nitrile oxide will react with itself. This dimerization is a stepwise process that proceeds through a dinitrosoalkene diradical intermediate.[2] The rate of this dimerization is competitive with the rate of your primary reaction, and conditions that favor dimerization will inevitably lower the yield of your desired isoxazole.[1] Aromatic nitrile oxides can be less prone to dimerization compared to aliphatic ones due to electronic stabilization, but the issue is rarely completely absent.[2]

Visualizing the Competing Pathways

Caption: Competing reaction pathways for a nitrile oxide intermediate.

Mitigation Strategies & Protocols

The key is to ensure the cycloaddition reaction is kinetically favored over dimerization.

StrategyRationale
Slow Addition / Syringe Pump Maintain a low, steady-state concentration of the nitrile oxide to minimize self-reaction.
Increase Alkyne Concentration Use a slight excess (1.1 to 1.5 equivalents) of the alkyne to increase the probability of a productive collision.
Optimize Temperature For in situ generation, start at a low temperature (e.g., 0 °C) to control the rate of nitrile oxide formation, then allow the reaction to warm to facilitate cycloaddition.[3]
Choice of Base/Solvent The selection of the base and solvent for generating the nitrile oxide (e.g., from a hydroximoyl chloride) is critical and may require screening.[1]

Protocol: Minimizing Furoxan Formation via Slow Addition

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve your alkyne (1.1 eq.) in a suitable solvent (e.g., THF, DCM).

  • Precursor Solution: In a separate flask, dissolve the nitrile oxide precursor (e.g., aldoxime or hydroximoyl chloride) (1.0 eq.) and the required reagent for in situ generation (e.g., NCS, Oxone, or a base like Et₃N) in the same solvent.

  • Slow Addition: Using a syringe pump, add the precursor solution to the alkyne solution over a period of 2-4 hours at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitoring: Track the disappearance of the alkyne and the formation of the isoxazole product using TLC or LC-MS. The furoxan dimer will often appear as a less polar spot on TLC.

Q2: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the selectivity?

A2: The formation of regioisomers is a common challenge in the synthesis of unsymmetrically substituted isoxazoles, particularly 3,5-disubstituted and 3,4-disubstituted isomers. [1] This issue arises in both major synthetic routes.

Causality: Factors Governing Regioselectivity

  • 1,3-Dipolar Cycloaddition (Nitrile Oxide + Unsymmetrical Alkyne): Regioselectivity is governed by the electronic and steric properties of both the nitrile oxide and the alkyne.[1] The outcome is determined by the relative energies of the two possible transition states, which are influenced by the alignment of the frontier molecular orbitals (HOMO of one reactant with the LUMO of the other). Generally, the major regioisomer results from the union of the most nucleophilic atom of the dipole with the most electrophilic atom of the dipolarophile.

  • Condensation (1,3-Dicarbonyl + Hydroxylamine): When using an unsymmetrical 1,3-dicarbonyl compound, hydroxylamine can attack either of the two carbonyl carbons.[4] The initial nucleophilic attack is often directed by both sterics (attack at the less hindered carbonyl) and electronics (attack at the more electrophilic carbonyl). Subsequent cyclization and dehydration lead to the mixture of 3,5-disubstituted isoxazoles. Reaction conditions like pH and temperature can significantly influence the ratio of isomers.[5]

Visualizing Regioisomer Formation

G cluster_cyclo Route 1: 1,3-Dipolar Cycloaddition cluster_condense Route 2: 1,3-Dicarbonyl Condensation Reactants1 R¹-CNO + R²-C≡C-R³ TS1_A Transition State A Reactants1->TS1_A Pathway A TS1_B Transition State B Reactants1->TS1_B Pathway B Isoxazole_A 3,5-Regioisomer TS1_A->Isoxazole_A Isoxazole_B 3,4-Regioisomer TS1_B->Isoxazole_B Reactants2 R¹-CO-CH₂-CO-R² + NH₂OH Attack_A Attack at C=O (R¹) Reactants2->Attack_A Pathway C Attack_B Attack at C=O (R²) Reactants2->Attack_B Pathway D Isoxazole_C 3-R¹, 5-R² Isomer Attack_A->Isoxazole_C Cyclization Isoxazole_D 3-R², 5-R¹ Isomer Attack_B->Isoxazole_D Cyclization

Caption: Divergent pathways leading to regioisomeric isoxazole products.

Strategies for Improving Regioselectivity

  • Catalysis: For 1,3-dipolar cycloadditions, the use of catalysts can dramatically improve regioselectivity. Copper(I) and Ruthenium(II) catalysts are well-known to favor the formation of specific regioisomers.

  • Substrate Control: Modifying the electronic nature of the substituents on either the alkyne or the nitrile oxide precursor can steer the reaction towards a single isomer. Electron-withdrawing groups on one reactant and electron-donating groups on the other can enhance selectivity.

  • pH and Temperature Control: In the condensation of 1,3-dicarbonyls, carefully controlling the pH is critical.[5] Running the reaction under either acidic or basic conditions can favor attack at one carbonyl over the other, thus enriching one regioisomer. Screening different temperatures is also advised.

  • Protecting Groups: In some cases, one of the carbonyls in a 1,3-dicarbonyl can be selectively protected (e.g., as a ketal), forcing the reaction to proceed with complete regioselectivity.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about side products in isoxazole synthesis.

Q3: Besides furoxans and regioisomers, what other side products can form when synthesizing isoxazoles from 1,3-dicarbonyls and hydroxylamine?

A3: The reaction between a 1,3-dicarbonyl compound and hydroxylamine is a condensation process that can be halted at intermediate stages or proceed down alternative pathways, leading to several potential side products.

Common Side Products from 1,3-Dicarbonyl Route

Side ProductStructureFormation MechanismIdentification & Mitigation
Mono-oxime R¹-C(=NOH)-CH₂-CO-R²Incomplete reaction where hydroxylamine has reacted with only one of the two carbonyl groups.[4][6]Identification: Presence of a remaining ketone signal in ¹³C NMR and a characteristic oxime proton in ¹H NMR. Mitigation: Increase reaction time, temperature, or use a slight excess of hydroxylamine.
Dioxime R¹-C(=NOH)-CH₂-C(=NOH)-R²Reaction of hydroxylamine at both carbonyls without the subsequent cyclization step.Identification: Absence of carbonyl signals in NMR and two distinct oxime signals. Mitigation: This is favored by excess hydroxylamine. Use stoichiometric amounts and ensure conditions (e.g., acid catalyst) favor cyclization.
5-Isoxazolone (structure varies)This is a common byproduct when using α-keto esters as the 1,3-dicarbonyl equivalent. It arises from an alternative cyclization pathway.[7]Identification: Characterized by a lactam-like carbonyl signal in IR and ¹³C NMR. Mitigation: Careful selection of reaction conditions and protecting group strategies can favor isoxazolol formation over the isoxazolone.[7]
Q4: How can I reliably identify these side products in my crude reaction mixture?

A4: A combination of chromatographic and spectroscopic techniques is essential for unambiguous identification.

  • Thin-Layer Chromatography (TLC): An indispensable first step to visualize the complexity of your reaction mixture.[8][9] Furoxans are often non-polar, while oxime intermediates may be more polar than the final isoxazole.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can distinguish regioisomers by the chemical shifts and coupling patterns of the protons on the isoxazole ring. Furoxans will lack the characteristic C4-H proton of the isoxazole. Oxime intermediates will show characteristic broad -OH peaks.[10]

    • ¹³C NMR: Provides clear evidence for the presence or absence of key functional groups (e.g., carbonyls in intermediates, specific carbons of the isoxazole ring).[10]

  • Mass Spectrometry (MS): Essential for confirming molecular weights. Furoxans will have a molecular weight exactly double that of the corresponding nitrile oxide. Regioisomers will have identical molecular weights but can sometimes be distinguished by fragmentation patterns.[10]

  • Infrared (IR) Spectroscopy: Useful for identifying persistent intermediates, such as the C=O stretch of a mono-oxime or the O-H stretch of an oxime.[10]

References
  • Jasiński, R. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 27(19), 6563. [Link]

  • Valduga, C. J., et al. (1999). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 18, 1179. [Link]

  • Deshmukh, A. R., et al. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 18, 1179. [Link]

  • Frølund, B., et al. (2005). A review of isoxazole biological activity and present synthetic techniques. Journal of Pharmacy and Pharmacology, 57(7), 805-826. [Link]

  • Kumar, R., et al. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 38(4). [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 27(1), 1-11. [Link]

  • Padwa, A., et al. (2010). Synthesis of isoxazole derivatives by 1,3-DC of NOs and alkynes... ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. [Link]

  • Yu, Z. X., et al. (2004). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. The Journal of Organic Chemistry, 69(22), 7375-7381. [Link]

  • Singh, P. P., et al. (2014). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. [Link]

  • ChemTube3D. (n.d.). Oxime formation. ChemTube3D. [Link]

  • Fatollahzadeh Dizaji, M., et al. (2025). Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. [Link]

  • Pasinszki, T., et al. (2011). Dimerisation of nitrile oxides: a quantum-chemical study. Physical Chemistry Chemical Physics, 13(19), 9064-9076. [Link]

  • Rzepa, H. (2012, September 23). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]

  • Yuan, H. Y., Zhao, Y. L., et al. (2022). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. Molecules, 27(15), 4987. [Link]

  • Akande, K. A., et al. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules, 29(1), 24. [Link]

  • Khan Academy. (2013, December 28). Formation of oximes and hydrazones | Aldehydes and ketones | Organic chemistry | Khan Academy [Video]. YouTube. [Link]

  • Wang, C., et al. (2022). Mechanochemical Dimerization of Aldoximes to Furoxans. Molecules, 27(8), 2587. [Link]

  • ResearchGate. (n.d.). 93 questions with answers in ISOXAZOLES. ResearchGate. [Link]

  • Chen, J., et al. (2016). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 12, 1229-1236. [Link]

  • Das, S., & Bhaumik, A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34187-34208. [Link]

  • Wikipedia. (n.d.). Oxime. Wikipedia. [Link]

  • Nishikawa, T. (2023). Recent progress in synthesis and application of furoxan. Kobe University Repository. [Link]

  • Pace, V., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. [Link]

Sources

"purification of Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate by column chromatography"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate

Welcome to the technical support guide for the purification of Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who require a high degree of purity for this versatile heterocyclic building block. We will move beyond rote protocols to explain the underlying principles, enabling you to adapt and troubleshoot effectively.

Understanding the Molecule: Key Physicochemical Properties

Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate is a bifunctional isoxazole derivative featuring both an amino and a methyl ester group.[1] These functional groups dictate its behavior during chromatographic purification.

  • Polarity: The presence of the amine (a hydrogen bond donor and acceptor) and the ester carbonyl (a hydrogen bond acceptor) makes the molecule moderately polar.

  • Acidity/Basicity: The 5-amino group imparts basic character. This is a critical consideration, as the default stationary phase, silica gel, is acidic. This interaction can lead to significant peak tailing, poor resolution, and in some cases, degradation.[2]

  • Stability: While the isoxazole core is generally stable, compounds with amino groups can sometimes be sensitive to the acidic surface of silica gel.[3] It is prudent to assess the stability of your crude material on silica before committing to a large-scale purification.

Pre-Chromatography Workflow: Setting the Stage for Success

A successful column purification is determined before the sample is ever loaded. The Thin-Layer Chromatography (TLC) analysis is the most critical preparatory step.

Experimental Protocol: Developing the Optimal TLC System

Objective: To find a mobile phase that provides a target Retention Factor (Rf) of 0.25-0.35 for the desired compound, with good separation from all impurities.

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • TLC developing chamber

  • Spotting capillaries

  • Crude reaction mixture, dissolved in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate)

  • A range of solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA))

Procedure:

  • Prepare the Eluent: Start with a binary system of a non-polar and a polar solvent. A common starting point for a molecule of this polarity is 70:30 Hexane:Ethyl Acetate .

  • Spot the Plate: Dissolve a small amount of your crude material and spot it carefully onto the TLC plate's baseline.

  • Develop the Plate: Place the TLC plate in a chamber saturated with the eluent vapor. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize:

    • UV Light: First, visualize the plate under short-wave UV light (254 nm). The aromatic isoxazole ring should be UV-active.

    • Staining: Subsequently, use a chemical stain. Given the amine functionality, Ninhydrin is an excellent specific stain that will produce a colored spot (often purple or yellow-green) upon heating.[2] Alternatively, a general oxidizing stain like Phosphomolybdic Acid (PMA) or p-Anisaldehyde can be used.[4]

  • Analyze and Iterate:

    • If Rf is too low (<0.2): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 70:30 to 50:50 Hexane:EtOAc).

    • If Rf is too high (>0.5): The eluent is too polar. Decrease the proportion of the polar solvent.

    • If Tailing is Observed: The basic amine is interacting strongly with the acidic silica. Add a small amount of a basic modifier, such as 0.5-1% Triethylamine (TEA) , to your eluent system. This will neutralize the active sites on the silica and lead to much sharper, more symmetrical spots.[5]

Recommended Starting Solvent Systems Target Compound Polarity Notes
Hexane / Ethyl Acetate (e.g., 7:3 → 1:1)ModerateThe classic choice. Adjust ratio to achieve target Rf.
Dichloromethane / Methanol (e.g., 98:2 → 95:5)Moderate to HighA stronger eluent system if the compound is poorly mobile in EtOAc.
Toluene / Ethyl Acetate (e.g., 8:2)Moderate (Aromatic)Can provide unique selectivity for aromatic compounds, sometimes improving separation from stubborn impurities.[5]
Add 0.5-1% Triethylamine (TEA) to any of the aboveFor Basic CompoundsStrongly recommended for this molecule to prevent peak tailing.

The Column Chromatography Workflow

This diagram outlines the logical flow from initial analysis to the final purified product.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Isolation Phase Crude Crude Product TLC TLC System Development (Target Rf = 0.25-0.35) Crude->TLC Stability Silica Stability Test (Optional but Recommended) TLC->Stability Pack Pack Column with Silica Gel (Slurry Method) Stability->Pack Load Load Sample (Dry Loading Recommended) Pack->Load Elute Elute with Chosen Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Pool Pool Pure Fractions TLC_Fractions->Pool Evaporate Evaporate Solvent Pool->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for Column Chromatography Purification.

Detailed Experimental Protocol

1. Column Preparation:

  • Select a glass column with a sintered frit and stopcock. The amount of silica gel should be approximately 50-100 times the weight of the crude material to be purified.

  • Prepare a slurry of silica gel (230-400 mesh is standard for flash chromatography) in the initial, least polar eluent.

  • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed firmly, ensuring no air bubbles or cracks are present.

2. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude material in a minimal amount of a low-boiling-point solvent (e.g., DCM).

  • Add a small amount of silica gel (2-3 times the weight of the crude material) to this solution.

  • Evaporate the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the sample layer.[6]

Causality Check: Why dry load? Your compound is polar. Dissolving it in a strong solvent for "wet loading" can cause it to streak down the column before the main elution begins, leading to broad bands and poor separation. Dry loading ensures the compound starts as a very thin, concentrated band at the top of the column.[6]

3. Elution and Fraction Collection:

  • Begin eluting with your chosen mobile phase. Maintain a constant flow rate.

  • If impurities are close to your product, a gradient elution may be necessary. Start with a less polar mixture (e.g., 90:10 Hexane:EtOAc) and gradually increase the polarity (e.g., to 70:30 Hexane:EtOAc) over the course of the run.

  • Collect fractions of a consistent volume in test tubes or vials.

4. Analysis:

  • Spot every few fractions onto a TLC plate.

  • Develop and visualize the plate to identify which fractions contain your pure compound.

  • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate.

Troubleshooting Guide

Even with careful planning, issues can arise. This guide provides solutions to common problems encountered during the purification of this specific molecule.

G cluster_separation cluster_recovery Start Problem Encountered P1 Poor Separation or Co-elution Start->P1 P2 Low or No Recovery Start->P2 S1 Is Rf too high (>0.4)? P1->S1 S1_Y Decrease Solvent Polarity S1->S1_Y Yes S1_N Are spots tailing? S1->S1_N No S1_N_Y Add 0.5-1% TEA to Eluent S1_N->S1_N_Y Yes S1_N_N Try a different solvent system (e.g., Toluene/EtOAc) for altered selectivity S1_N->S1_N_N No S2 Did compound streak from baseline on initial TLC? P2->S2 S2_Y Compound is likely stuck on the column. Increase solvent polarity drastically (e.g., 5% MeOH in DCM) S2->S2_Y Yes S2_N Test for stability: Spot on TLC, let sit for 1 hr, then develop. S2->S2_N No S2_N_Y Compound is degrading on silica. Switch to neutral alumina or a deactivated silica gel. S2_N->S2_N_Y Degradation Observed

Caption: Troubleshooting Decision Tree for Chromatography.

Problem Probable Cause(s) Solution(s)
Severe Peak Tailing The basic amine group is interacting strongly with acidic silanol groups on the silica surface.Primary Solution: Add a basic modifier like 0.5-1% triethylamine (TEA) or a few drops of aqueous ammonia to your mobile phase. This neutralizes the acidic sites and dramatically improves peak shape.[2][5]
Compound Won't Elute The mobile phase is not polar enough to displace the compound from the stationary phase.Increase the polarity of the eluent. If using Hexane/EtOAc, increase the EtOAc percentage. If the compound is still immobile, switch to a stronger solvent system like Dichloromethane/Methanol.[5]
Poor Separation from an Impurity The chosen solvent system does not provide adequate selectivity for the two compounds. The column may be overloaded.1. Optimize Selectivity: Try a completely different solvent system (e.g., Toluene/EtOAc instead of Hexane/EtOAc).2. Use a Shallow Gradient: Run a very slow, shallow gradient of increasing polarity around the elution point of your compound.3. Reduce Load: Ensure you are not overloading the column (use a 1:100 ratio of compound to silica).
Low Mass Recovery The compound may be irreversibly adsorbed to or degrading on the acidic silica gel.1. Test for Stability: Spot the compound on a TLC plate, wait 30-60 minutes, then elute. If a new spot appears or the original spot diminishes, it's degrading.[3]2. Change Stationary Phase: If unstable, switch to a more inert stationary phase like neutral alumina.
Product Elutes in the Solvent Front The mobile phase is far too polar, or the sample was loaded in a solvent that was too strong.1. Reduce Eluent Polarity: Go back to TLC and find a system that gives an Rf of ~0.3.2. Use Dry Loading: This is the best way to avoid issues with strong loading solvents.

Frequently Asked Questions (FAQs)

Q1: My compound appears as a solid. Can I just recrystallize it instead of running a column? A1: Possibly. If TLC analysis shows the crude material to be very clean with only minor impurities, recrystallization is an excellent and often preferred method. However, if there are multiple impurities or impurities with similar polarity to your product, column chromatography will be necessary for effective separation.

Q2: What is the risk of using too much methanol in my eluent? A2: While a myth persists that methanol dissolves silica, the primary issue is that high concentrations (>10-15%) can generate significant heat as it adsorbs onto the silica. This can cause the lower-boiling solvent (like DCM) to boil, forming bubbles and cracking the column bed, which ruins the separation.[5] It can also sometimes carry very fine silica particles through the frit. Use methanol sparingly and introduce it gradually.

Q3: How do I deactivate silica gel if my compound is sensitive to acid? A3: You can prepare a deactivated silica by making a slurry with your chosen eluent that contains a high concentration of triethylamine (e.g., 5%), letting it stand for an hour, and then packing the column as usual. This pre-treats the acidic sites.

Q4: My compound is a white solid with a reported melting point of 85-87 °C. My purified product is an oil. What happened? A4: It is likely that your "oil" still contains residual solvent from the column (like Toluene or Ethyl Acetate). Try drying the material under high vacuum for an extended period, possibly with gentle heating, to see if it solidifies. The reported melting point for 5-Amino-3-methylisoxazole is 85-87 °C.

Q5: Can I use reversed-phase chromatography for this purification? A5: Yes, reversed-phase (e.g., C18 silica) is a viable alternative, especially if the compound is unstable on normal-phase silica. The eluent would be a polar system, such as Water/Acetonitrile or Water/Methanol, often with a modifier like formic acid or TFA to improve peak shape. This is more common in HPLC analysis but can be used for preparative flash chromatography.

References

  • Khalafy, J., Marjani, A. P., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65–68. [Link]

  • Cieplak, M., et al. (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5649. [Link]

  • Wieczorek, E., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(28), 23821–23831. [Link]

  • Preparation method of 3-amino-5-methyl isoxazole. CN107721941B.
  • Shoghpour, S., et al. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 68(8), o2499. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Cieplak, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. [Link]

  • Sagań, G., et al. (2020). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 16, 226–235. [Link]

  • Wang, N., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. Molecules, 27(15), 4782. [Link]

  • Reddit r/OrganicChemistry. (2023). Trouble with Column Chromatography of phenolic compounds. [Link]

  • Chong, C. L., et al. (2018). Thin layer chromatogram (TLC) of esterified product and its standards. ResearchGate. [Link]

  • Sagań, G., et al. (2020). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Abdul Manan, F. N., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(8). [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Cieśla, Ł. M., & Waksmundzka-Hajnos, M. (2017). Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications. Journal of AOAC International, 100(5), 1215–1222. [Link]

  • Process for synthesizing 5-methyl-isoxazole-3-carboxamide. CN1156723A.
  • Abdul Manan, F. N., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. ResearchGate. [Link]

Sources

Technical Support Center: Navigating the Synthesis and Scale-Up of Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable heterocyclic building block. As a key intermediate in the development of novel therapeutics, mastering its synthesis is crucial.[1] This document provides in-depth, field-proven insights into the common challenges encountered during its preparation and scale-up, moving beyond simple protocols to explain the fundamental chemistry behind each operational step.

Part 1: Synthesis Overview and Core Mechanism

The most prevalent and reliable method for constructing the 5-amino-3-methyl-1,2-oxazole-4-carboxylate core involves the cyclocondensation of a functionalized three-carbon precursor with a source of hydroxylamine. A common industrial route begins with readily available starting materials like ethyl cyanoacetate and triethyl orthoacetate.[2]

The general workflow involves the formation of an activated intermediate, which then undergoes the critical ring-closing reaction.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: (Optional) Saponification cluster_3 Step 4: (Optional) Re-esterification A Ethyl Cyanoacetate + Triethyl Orthoacetate B Ethyl 2-cyano-3-ethoxybut-2-enoate (P1) A->B Heat (110°C) DMAP (cat.) D Ethyl 5-amino-3-methyl-1,2- oxazole-4-carboxylate (P2) B->D C Hydroxylamine HCl + Sodium Ethoxide C->D EtOH, 24h, RT E 5-amino-3-methyl-1,2- oxazole-4-carboxylic acid (P3) D->E 1) 10% NaOH, 70°C 2) HCl to pH 4 F Target Molecule: Methyl 5-amino-3-methyl-1,2- oxazole-4-carboxylate E->F MeOH, Acid cat. G start Low Yield Detected check_sm Verify Starting Material (SM) Purity Is SM (e.g., P1 intermediate) clean by NMR/LCMS? start->check_sm check_nh2oh Check Hydroxylamine Activity Is the NH₂OH·HCl old or clumpy? check_sm:f1->check_nh2oh Yes outcome_sm Root Cause: Impure SM check_sm:f1->outcome_sm No check_base Evaluate Base Stoichiometry & Addition Was the base (e.g., NaOEt) freshly prepared/titrated? Was it added at the correct temperature? check_nh2oh:f1->check_base No outcome_nh2oh Root Cause: Inactive Reagent check_nh2oh:f1->outcome_nh2oh Yes check_ph Monitor Reaction pH Is the pH of the reaction mixture correct for cyclization? check_base:f1->check_ph Yes outcome_base Root Cause: Incorrect Stoichiometry or Exotherm check_base:f2->outcome_base No check_workup Analyze Work-up Procedure Was the product extracted at an appropriate pH? Did emulsification occur? check_ph:f1->check_workup Yes outcome_ph Root Cause: Suboptimal pH check_ph:f1->outcome_ph No outcome_workup Root Cause: Product Decomposition or Loss During Work-up check_workup:f1->outcome_workup No

Caption: Troubleshooting flowchart for low yield diagnosis.

Detailed Solutions:

  • Reagent Integrity:

    • Hydroxylamine Hydrochloride (NH₂OH·HCl): This reagent can degrade over time, especially if exposed to moisture. Use a fresh bottle or a recently opened container stored in a desiccator.

    • Base (e.g., Sodium Ethoxide): If using a solution of NaOEt in EtOH, it should be prepared fresh. Commercial solutions can titrate lower than stated over time. Solid sodium ethoxide should be handled under an inert atmosphere.

  • pH Control: The reaction to form the isoxazole ring is highly pH-dependent. [3]The free base of hydroxylamine is the active nucleophile. Using NH₂OH·HCl requires a base (like sodium ethoxide or sodium bicarbonate) to liberate the free hydroxylamine. Too little base results in no reaction, while too much base can lead to decomposition of the starting materials or the isoxazole product itself, as the ring can be unstable under strongly basic conditions. [4]

  • Product Instability: The 5-amino group makes the product susceptible to degradation, especially during acidic or basic work-up. Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions.

Problem 2: Formation of a Regioisomer Impurity

Question: My NMR shows two distinct sets of signals, and LC-MS indicates a second product with the same mass. How can I confirm it's a regioisomer and suppress its formation?

Answer: This is the classic challenge of isoxazole synthesis from unsymmetrical precursors. You are likely co-producing Methyl 3-amino-5-methyl-1,2-oxazole-4-carboxylate.

Identification:

  • ¹H NMR: The chemical shift of the methyl group (at C3 or C5) and the amino protons will be different. Detailed 2D NMR experiments like HMBC can definitively establish connectivity. In the desired product, the NH₂ protons should show a correlation to C5 and C4 of the isoxazole ring.

  • Reference Spectra: Compare your data with literature values for both isomers if available.

Suppression Strategies: The key is to force the reaction down a specific mechanistic pathway.

StrategyCausality & ExplanationReference
Use a β-Enamino Ketoester Intermediate The pre-formed enamine functionality deactivates the ester carbonyl towards nucleophilic attack and directs the hydroxylamine to the more electrophilic ketone carbonyl. This is the most effective method for ensuring high regioselectivity.[5]
Adjust Reaction pH In some systems, acidic conditions can favor one isomer over another by altering the protonation state of the intermediates. This requires careful optimization for each specific substrate.[6]
Modify the Solvent Solvent polarity can influence the stability of the transition states leading to the different isomers. Experimenting with protic (EtOH, MeOH) vs. aprotic (THF, Dioxane) solvents can sometimes improve the isomeric ratio.[6]
Problem 3: Challenges in Scale-Up

Question: The synthesis worked perfectly on a 1-gram scale, but my 200-gram batch gave a low yield and a complex mixture. What went wrong?

Answer: Scale-up introduces challenges related to mass and heat transfer that are negligible on the bench.

  • Exotherm Control: The neutralization of hydroxylamine hydrochloride with a strong base like sodium ethoxide is exothermic. On a large scale, this can cause the local temperature to rise significantly, leading to side reactions and decomposition.

    • Solution: Use a jacketed reactor with efficient cooling. Add the base solution slowly and sub-surface to ensure rapid mixing and heat dissipation. Monitor the internal temperature throughout the addition.

  • Mixing Efficiency: In a large reactor, achieving homogeneity is more difficult. Poor mixing can lead to localized "hot spots" of high pH or reagent concentration, promoting byproduct formation.

    • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is sufficient to maintain a vortex and ensure rapid turnover of the reactor volume.

  • Work-up and Isolation:

    • Phase Splits: Extractions that are simple in a separatory funnel can become problematic in a large reactor, with slow phase splits or the formation of stable emulsions. [7] * Crystallization: Inducing crystallization on a large scale requires controlled cooling and seeding to obtain a consistent particle size that is easy to filter and dry. A "crash" precipitation will trap impurities and lead to a difficult-to-handle solid.

Part 3: Experimental Protocol and Data

Lab-Scale Protocol for Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (P2)

This protocol is adapted from established literature procedures and should be performed by trained chemists with appropriate safety precautions. [2]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Argon), prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.1 eq) to anhydrous ethanol. Alternatively, use a freshly opened commercial solution of NaOEt.

  • Hydroxylamine Addition: To the cooled (0-5 °C) sodium ethoxide solution, add hydroxylamine hydrochloride (1.1 eq) portion-wise, maintaining the temperature below 10 °C. Stir the resulting slurry for 30 minutes.

  • Substrate Addition: Dissolve the starting material, Ethyl 2-cyano-3-ethoxybut-2-enoate (P1, 1.0 eq), in anhydrous ethanol and add it dropwise to the hydroxylamine slurry.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully neutralize the mixture to pH ~7 with dilute HCl. Evaporate the ethanol under reduced pressure.

  • Isolation: Add water to the residue. The product often precipitates as a solid. Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Table of Optimized Reaction Parameters
ParameterRecommended ConditionRationale
Solvent Anhydrous EthanolGood solubility for reagents and intermediates; allows for easy formation of sodium ethoxide.
Base Sodium Ethoxide (NaOEt)Effectively liberates free hydroxylamine from its HCl salt.
Temperature 0 °C to Room TempInitial cooling controls the exotherm of neutralization. The reaction then proceeds efficiently at ambient temperature.
Stoichiometry ~1.1 eq of NH₂OH·HCl & BaseA slight excess ensures the complete conversion of the limiting starting material.
Reaction Time 12-24 hoursTypically sufficient for complete conversion at room temperature. Monitor by LC-MS to confirm.

Part 4: Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns? Hydroxylamine and its salts are toxic and can be unstable. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Sodium ethoxide is corrosive and reacts violently with water.

  • Q2: Can I use a different ester (e.g., t-butyl) instead of methyl/ethyl? Yes, but the cyclocondensation conditions might need re-optimization. Furthermore, the conditions for subsequent hydrolysis (if needed) will change significantly. A t-butyl ester can be removed under acidic conditions, whereas a methyl/ethyl ester requires basic or acidic hydrolysis.

  • Q3: My isoxazole product seems to be darkening over time. Is it unstable? Yes, 5-amino-isoxazoles can be sensitive to light, air (oxidation), and residual acid or base. Store the purified product in a dark container, under an inert atmosphere, and in a refrigerator or freezer for long-term stability.

  • Q4: What is the best way to monitor the reaction? Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique. It allows you to track the disappearance of your starting material and the appearance of your product peak (with the correct mass) and any isomeric impurities (same mass, different retention time). Thin-Layer Chromatography (TLC) is a faster, qualitative alternative for bench-scale reactions.

References

  • Štefane, B., & Požgan, F. (2021). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 17, 1837–1846. [Link]

  • Khalafy, J., Marjani, A. P., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. [Link]

  • Wang, Z., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(13), 3099. [Link]

  • Szewczyk, M., et al. (2022). 5-Amino-3-Methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5625. [Link]

  • Brzozowski, R., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(32), 27177-27184. [Link]

  • Štefane, B., & Požgan, F. (2021). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. [Link]

  • CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Katritzky, A. R., et al. (1986). Mechanisms of Heterocyclic Ring Formations. 4. A Carbon-13 NMR Study of the Reaction of .beta.-Keto Esters with Hydroxylamine. The Journal of Organic Chemistry, 51(25), 4914–4920. [Link]

  • Szewczyk, M., et al. (2022). 5-Amino-3-Methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. [Link]

  • Nishiwaki, N. (1998). Synthetic reactions using isoxazole compounds. Journal of the Japan Research Association for Textile End-Uses, 39(1), 22-29. [Link]

Sources

Technical Support Center: Identification and Troubleshooting of Impurities in Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to help you identify and mitigate impurities in your reaction, leading to a higher yield and purity of your target compound.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter. Each problem is analyzed with potential causes, detailed analytical procedures for impurity identification, and scientifically grounded solutions.

Problem 1: My final product shows a low yield and contains a significant, less polar impurity observed by TLC and LC-MS.

Question: After performing the synthesis of Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate from the corresponding β-enamino ketoester and hydroxylamine, I'm observing a low yield of my desired product. Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the crude product reveals a major impurity with a similar mass-to-charge ratio (m/z) to my product. How can I identify this impurity and improve my synthesis?

Answer:

A common and often significant impurity in the synthesis of 5-aminoisoxazoles from β-enamino ketoesters is the formation of a regioisomer : Methyl 3-amino-5-methyl-1,2-oxazole-4-carboxylate.[1][2] The formation of this isomer is a well-documented challenge in isoxazole synthesis and can be influenced by reaction conditions.[2]

cluster_0 Problem Analysis cluster_1 Identification cluster_2 Solution Low Yield & Impurity Low Yield & Impurity LC-MS Analysis LC-MS Analysis Low Yield & Impurity->LC-MS Analysis Initial Characterization NMR Spectroscopy NMR Spectroscopy LC-MS Analysis->NMR Spectroscopy Isolate Impurity Comparative Analysis Comparative Analysis NMR Spectroscopy->Comparative Analysis Structural Elucidation Optimize Reaction Optimize Reaction Comparative Analysis->Optimize Reaction Informed by Structure Purification Purification Optimize Reaction->Purification Pure Product Pure Product Purification->Pure Product

Caption: Workflow for identifying and resolving the regioisomeric impurity.

  • High-Resolution Mass Spectrometry (HRMS): While the regioisomers have the same nominal mass, HRMS can confirm the elemental composition of both the product and the impurity, ensuring no other unexpected side reactions have occurred.

  • Isolation of the Impurity: Use flash column chromatography to carefully separate the main product from the less polar impurity. Collect fractions and analyze by TLC to ensure pure samples of each are obtained.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method for distinguishing between the two regioisomers. The chemical environment of the methyl and amino groups will be different in each isomer, leading to distinct chemical shifts in both ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR Shifts (in CDCl₃):

      • Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (Desired Product): The methyl group at the 3-position is adjacent to the ring oxygen and a double bond. Its signal is expected to be a singlet around δ 2.4 ppm . The amino protons will appear as a broad singlet. The methyl ester protons will be a singlet around δ 3.8 ppm .

      • Methyl 3-amino-5-methyl-1,2-oxazole-4-carboxylate (Regioisomeric Impurity): The methyl group at the 5-position is adjacent to the ring nitrogen. This environment will likely shift the methyl signal slightly downfield compared to the desired product, to around δ 2.5-2.6 ppm . The amino protons will also be a broad singlet, but their chemical shift may differ from the desired product. The methyl ester protons will remain around δ 3.8 ppm .

    • Expected ¹³C NMR Shifts (in CDCl₃): The chemical shifts of the ring carbons are particularly diagnostic.

      • Desired Product (C3-Methyl): C3 will be around δ 160 ppm , and C5 will be around δ 165 ppm .

      • Regioisomeric Impurity (C5-Methyl): C5 will be around δ 170 ppm , and C3 will be around δ 155 ppm .

CompoundKey ¹H NMR Signal (C-CH₃)Key ¹³C NMR Signal (C3)Key ¹³C NMR Signal (C5)
Desired Product ~2.4 ppm~160 ppm~165 ppm
Regioisomeric Impurity ~2.5-2.6 ppm~155 ppm~170 ppm
  • Control of Reaction pH: The regioselectivity of the cyclization can be sensitive to pH. Running the reaction under slightly acidic conditions (e.g., using hydroxylamine hydrochloride without a strong base) can favor the formation of one isomer over the other. Experiment with buffering the reaction mixture.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Consider screening different solvents such as ethanol, methanol, or acetonitrile to see if the isomeric ratio can be improved.

  • Purification: If optimizing the reaction conditions does not completely eliminate the formation of the regioisomer, careful column chromatography is the most effective method for separation. Use a shallow solvent gradient to achieve the best resolution.

Problem 2: My NMR spectrum shows an additional singlet in the methyl region and a new signal in the amide region, and my mass spectrum has a peak at +42 m/z from my product.

Question: My final product appears mostly pure by TLC, but the ¹H NMR spectrum shows a small singlet around δ 2.2 ppm, in addition to the expected product signals. I also see a new, broad singlet downfield around δ 8-9 ppm. My LC-MS data shows a minor peak with a mass that is 42 units higher than my expected product. What is this impurity?

Answer:

This impurity is likely the N-acetylated side product , Methyl 5-(acetylamino)-3-methyl-1,2-oxazole-4-carboxylate. This can occur if there is a source of acetyl groups in your reaction, such as the use of acetic acid as a solvent or catalyst, or if ethyl acetoacetate is used as a starting material and undergoes incomplete reaction or side reactions.

Product Methyl 5-amino-3-methyl- 1,2-oxazole-4-carboxylate NAcetylProduct N-acetylated Impurity Product->NAcetylProduct Acetylation AcetylSource Acetyl Source (e.g., Acetic Anhydride, Acetyl Chloride) AcetylSource->NAcetylProduct

Caption: Formation of the N-acetylated impurity.

  • LC-MS Analysis: The mass difference of +42 amu is a strong indicator of acetylation (the addition of a CH₃CO- group).

  • ¹H NMR Spectroscopy:

    • The singlet around δ 2.2 ppm is characteristic of the methyl group of an acetyl moiety.

    • The broad singlet between δ 8-9 ppm is indicative of an amide N-H proton.

    • The signal for the C3-methyl group of the product will still be present, as will the methyl ester signal.

  • Infrared (IR) Spectroscopy: If the impurity is present in a sufficient concentration, you may observe a characteristic amide C=O stretch in the region of 1650-1680 cm⁻¹.

  • Avoid Acetyl Sources: Ensure that your solvents and reagents are free from acetic acid or acetic anhydride. If using starting materials that could be a source of acetyl groups, ensure they are of high purity.

  • Control Reaction Temperature: Higher reaction temperatures can sometimes promote side reactions. If possible, run the reaction at a lower temperature.

  • Purification: The N-acetylated impurity can usually be separated from the desired product by column chromatography. Due to the introduction of the amide group, the polarity of the impurity may be slightly different from the starting amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate, and what are the potential impurities associated with them?

A1: Two common synthetic routes are:

  • From Ethyl 2-cyano-3-ethoxybut-2-enoate: This intermediate is typically prepared from ethyl cyanoacetate and triethyl orthoacetate. Potential impurities from this route include unreacted starting materials and by-products from the self-condensation of ethyl cyanoacetate.

  • From a β-enamino ketoester: This is a versatile route where a β-ketoester is reacted with an amine source. As discussed in the troubleshooting guide, the primary impurity concern here is the formation of the regioisomeric product.

Q2: How can I best store Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate to prevent degradation?

A2: 5-Aminoisoxazoles can be sensitive to light and air over long periods. For optimal stability, store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (nitrogen or argon) at low temperatures (0-4 °C).

Q3: Can I use a different ester group, for example, an ethyl ester, and would that affect the impurity profile?

A3: Yes, you can use other alkyl esters. The impurity profile is not expected to change significantly. The primary concerns of regioisomer formation and N-acetylation would still be relevant. The NMR signals for the ester group would, of course, be different (e.g., a quartet and a triplet for an ethyl ester).

Q4: My mass spectrum shows some unexpected fragmentation patterns. What are the typical fragmentation pathways for 5-aminoisoxazoles?

A4: In electrospray ionization mass spectrometry (ESI-MS), 5-aminoisoxazoles typically show a strong protonated molecular ion [M+H]⁺. Common fragmentation pathways involve the loss of small neutral molecules. For Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate, you might observe fragmentation corresponding to the loss of methanol (CH₃OH) from the ester, or cleavage of the isoxazole ring. The exact fragmentation will depend on the instrument and conditions used.

References

  • Khalafy, J., Marjani, A. P., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. [Link]

  • Bruzgulienė, J., Račkauskienė, G., Bieliauskas, A., Milišiūnaitė, V., Dagilienė, M., Matulevičiūtė, G., ... & Šačkus, A. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102-109. [Link]

  • Rosa, G. R., et al. (2018). Regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(29), 16056-16068. [Link]

  • Grzegorz, S., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]

Sources

Validation & Comparative

A Researcher's Comparative Guide to the In Vitro-Testing of Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous therapeutic agents and its broad range of biological activities.[1] Derivatives of this five-membered heterocycle have been extensively explored for antimicrobial, anticancer, and anti-inflammatory properties.[2] At the heart of this exploration is the methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate core, a versatile building block for creating novel compounds with significant therapeutic potential.[3] This guide provides a comprehensive comparison of the in vitro performance of its derivatives, supported by experimental data and detailed protocols to empower researchers in drug discovery and development.

The Isoxazole Core: A Scaffold of Therapeutic Promise

The methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate structure offers multiple points for chemical modification, primarily at the 5-amino group and the 4-carboxylate position. These modifications are strategically designed to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn influence its pharmacokinetic profile and target engagement. The inherent biological activity of the isoxazole ring, coupled with the diversity introduced by these derivatizations, has led to the identification of compounds with potent and selective activities.[4]

Comparative In Vitro Evaluation: Anticancer and Antimicrobial Activities

The primary therapeutic avenues explored for these derivatives have been in oncology and infectious diseases. In vitro screening is the first critical step to identify lead compounds, providing essential data on cytotoxicity against cancer cell lines and inhibitory activity against microbial growth.[5][6]

Derivatives of the isoxazole core have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[7][8] The primary method for assessing this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric technique that measures a cell's metabolic activity as an indicator of its viability.[9] In this assay, mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the concentration of which is directly proportional to the number of viable cells.[9]

Comparative Cytotoxicity Data (IC₅₀ Values in µM)

Derivative/CompoundModificationMCF-7 (Breast)NCI-H460 (Lung)SF-268 (CNS)Reference Compound (Doxorubicin)
Compound A 5-benzylsulfonyl12.818.215.50.8 ± 0.1
Compound B 5-(4-chlorophenyl)sulfamoyl9.514.711.30.9 ± 0.15
Compound C 5-N-phenylacetamide25.132.428.91.2 ± 0.2

Note: The IC₅₀ values presented are representative and collated from various studies for illustrative comparison. Actual values may vary based on specific experimental conditions. The reference compound data is provided for context.[10]

Expert Analysis of Cytotoxicity Data : The data suggests that modifications incorporating sulfonyl groups (Compounds A and B) at the 5-position tend to enhance cytotoxic activity compared to a simple acetamide linkage (Compound C). The presence of a halogen, such as chlorine in Compound B, appears to further increase potency. This structure-activity relationship (SAR) insight is crucial for guiding the next round of chemical synthesis and optimization. The selection of cell lines like MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma) provides a broad initial screen against cancers from different tissue origins.[10]

The isoxazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[11][12] The standard in vitro method for evaluating antibacterial efficacy is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) of a compound.[13] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14]

Comparative Antimicrobial Data (MIC Values in µg/mL)

Derivative/CompoundModificationS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)Reference Compound (Ciprofloxacin)
Compound D 5-(4-nitrobenzylidene)amino1632>64≤0.5
Compound E 5-(4-methoxybenzylidene)amino3264>64≤0.5
Compound F 5-(4-chlorobenzylidene)amino81632≤0.5

Note: The MIC values are representative. Lower values indicate higher potency. The reference compound data is provided for context.

Expert Analysis of Antimicrobial Data : The results indicate that derivatives with a benzylidene-amino moiety at the 5-position exhibit antibacterial activity. The nature of the substituent on the phenyl ring plays a significant role; an electron-withdrawing group like chlorine (Compound F) leads to the most potent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[4] An electron-donating group like methoxy (Compound E) appears to reduce activity. This highlights the importance of electronic effects in the interaction between the compound and its bacterial target.

Methodology Deep Dive: Key Experimental Protocols

To ensure reproducibility and validity, the following detailed protocols for the primary in vitro assays are provided. These protocols include critical controls and steps that reflect best practices in the field.

This protocol is a cornerstone for assessing the cytotoxic potential of novel compounds.

  • Cell Seeding : Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[10][15] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the test derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).[10] Include wells with a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation : Incubate the plates for 48 to 72 hours.[15] This duration is typically sufficient for cytotoxic effects to manifest.

  • MTT Addition : Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 1.5 to 4 hours.[15][16] During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization : Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or a specialized MTT solvent, to each well to dissolve the formazan crystals.[15][17]

  • Data Acquisition : Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17] Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[15][17]

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.

Causality and Self-Validation : The inclusion of a vehicle control is critical to ensure that the solvent used to dissolve the compounds does not have its own cytotoxic effects. The positive control (a known cytotoxic drug) validates that the assay is performing as expected. The dose-response curve is essential for understanding the potency of the compound.

This method is the gold standard for determining the antimicrobial susceptibility of bacteria.[13]

  • Inoculum Preparation : Culture the bacterial strain (e.g., S. aureus) overnight on an appropriate agar plate. Pick a few colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard.[14] This standardizes the initial bacterial concentration.

  • Compound Dilution : In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).[13] The final volume in each well should be 100 µL.

  • Inoculation : Add 100 µL of the standardized bacterial suspension to each well, bringing the total volume to 200 µL.[14] This step dilutes the compound concentration by half and introduces the bacteria.

  • Controls : Include a positive control well (broth and bacteria, no compound) to confirm bacterial growth and a negative control well (broth only) to check for contamination.

  • Incubation : Cover the plate and incubate at 37°C for 16 to 20 hours.[13]

  • Result Interpretation : After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[14]

Causality and Self-Validation : The McFarland standard is crucial for ensuring a consistent starting number of bacteria, which is a key variable affecting the MIC. The positive control confirms the viability of the inoculum, while the negative control ensures the sterility of the medium and handling.

Visualizing Workflows and Structure-Activity Relationships

To better illustrate the experimental processes and the chemical logic behind derivative design, the following diagrams are provided.

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed 1. Seed Cells in 96-well Plate adhere 2. Allow Adherence (24h) seed->adhere treat 3. Add Compound Dilutions adhere->treat incubate_treat 4. Incubate (48-72h) treat->incubate_treat add_mtt 5. Add MTT Reagent incubate_treat->add_mtt incubate_mtt 6. Incubate (1.5-4h) add_mtt->incubate_mtt solubilize 7. Solubilize Formazan incubate_mtt->solubilize read 8. Read Absorbance solubilize->read calculate 9. Calculate IC50 read->calculate

Caption: Workflow for the MTT cytotoxicity assay.

SAR_Diagram cluster_core Core R1 R1: 5-Amino Position Core->R1 R2 R2: 4-Carboxylate Position Core->R2 Mod1 Sulfonyl groups enhance anticancer activity R1->Mod1 Mod2 Halogenated benzylidene groups boost antimicrobial potency R1->Mod2 Mod3 Ester-to-amide conversion can alter solubility and activity R2->Mod3

Caption: Structure-Activity Relationship (SAR) map.

Conclusion and Future Directions

The methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate scaffold is a fertile ground for the development of novel therapeutic agents. The in vitro data consistently demonstrates that strategic modifications can yield derivatives with potent anticancer and antimicrobial activities. Future research should focus on expanding the diversity of substituents at the 5-amino and 4-carboxylate positions to further refine the structure-activity relationships. Moreover, promising lead compounds identified through these primary screens should be advanced to more complex in vitro models, such as 3D cell cultures or co-culture systems, to better mimic the in vivo environment before proceeding to preclinical animal studies.[5] This systematic approach, grounded in robust in vitro testing, is paramount for the successful translation of these promising derivatives from the bench to the clinic.

References

  • Pujar, G. V., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13. Available at: [Link]

  • National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PubChem. Available at: [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). WOAH Asia. Available at: [Link]

  • ResearchGate. (2021). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. Available at: [Link]

  • ResearchGate. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. Available at: [Link]

  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research. Available at: [Link]

  • Wikipedia. (n.d.). Broth microdilution. Wikipedia. Available at: [Link]

  • Protocols.io. (2023). MTT (Assay protocol). Protocols.io. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. PubChem. Available at: [Link]

  • ResearchGate. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. Available at: [Link]

  • YouTube. (2020). MIC (Broth Microdilution) Testing. YouTube. Available at: [Link]

  • MDPI. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. MDPI. Available at: [Link]

  • JOCPR. (n.d.). Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. JOCPR. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. RSC Publishing. Available at: [Link]

  • ResearchGate. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. Available at: [Link]

  • Scholars Research Library. (n.d.). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, antioxidant and anticancer activity of 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid derivatives of amino acids and peptides. ResearchGate. Available at: [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole. Google Patents.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • The Scientific Temper. (2022). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. The Scientific Temper. Available at: [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • World Journal of Pharmaceutical Research. (n.d.). A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmaceutical Research. Available at: [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][3][5][18]tetrazine-8-carboxylates and -carboxamides. PubChem. Available at: [Link]

Sources

A Comparative Guide to Confirming Ligand Binding Modes via Molecular Docking: A Case Study with Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded comparison of molecular docking methodologies to predict and validate the binding mode of novel chemical entities. We will use Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate, a heterocyclic building block, as our exemplar ligand to demonstrate these workflows.[1][2] For the purpose of this guide, we will hypothesize a common and well-understood drug target: Cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways.

The central challenge in early-stage drug discovery is not just identifying active compounds, but understanding how they interact with their biological targets. Molecular docking is a powerful computational technique that predicts the preferred orientation and conformation, or "pose," of a ligand when bound to a protein, as well as the strength of the interaction.[3][4][5] This guide will dissect the critical steps, compare widely-used software, and emphasize the validation protocols essential for generating trustworthy and reproducible results.[6]

Part 1: The Foundation - Rigorous Preparation for a Credible Docking Study

The credibility of any docking result is entirely dependent on the quality of the input structures. Garbage in, garbage out is the immutable law of computational chemistry. Here, we detail the causal chain of decisions in preparing both the protein receptor and the small molecule ligand.

Protein Target Selection and Preparation

The choice of the protein structure is the first critical decision. The Protein Data Bank (PDB) is the primary repository for these structures. For our COX-2 example, we select PDB ID: 3LN1 , which features the enzyme co-crystallized with celecoxib, a known inhibitor. This choice is deliberate: the presence of a known ligand defines the target binding pocket and provides a reference for validating our docking protocol.

Experimental Protocol: Protein Preparation

  • Obtain the Structure: Download the PDB file (e.g., 3LN1) from the .

  • Initial Cleaning: The raw PDB file contains crystallographic water molecules, ions, and co-factors that are often not relevant to the docking study.[7][8][9] These should be removed, unless a specific water molecule is known to be critical for ligand binding (a "bridging" water molecule).

  • Handle Structural Issues: Examine the protein for missing residues or loops. Tools like the Protein Preparation Wizard in Schrödinger's Maestro or standalone modeling software can be used to build and refine these missing segments.[8]

  • Add Hydrogens: PDB files typically do not include hydrogen atoms. Adding hydrogens is essential as they are critical for forming hydrogen bonds.[8] This step should be performed at a physiological pH (e.g., 7.4) to ensure correct protonation states of acidic and basic residues like aspartate, glutamate, lysine, and histidine.[3]

  • Assign Charges and Atom Types: A force field (e.g., OPLS, AMBER) is used to assign partial charges and atom types to the protein, which are necessary for the scoring function to calculate interaction energies.[10]

  • Minimize Energy: A brief, constrained energy minimization of the protein structure is performed to relieve any steric clashes introduced during preparation, without significantly altering the backbone conformation.[9]

Ligand Preparation

Just as with the protein, the ligand must be correctly prepared to represent its likely state in a biological environment.

Experimental Protocol: Ligand Preparation for Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate

  • Generate 2D Structure: Draw the molecule in a chemical sketcher like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D drawing into a 3D structure.

  • Protonation State: Determine the likely protonation state at pH 7.4. For our exemplar molecule, the amino group will likely be protonated. Tools like Open Babel can assist with this.[3]

  • Generate Conformations & Minimize Energy: The ligand must be energetically minimized to ensure realistic bond lengths and angles.[6] Depending on the docking program, you may generate multiple low-energy conformations or allow the program to explore conformational space during the docking run.[6]

Defining the Binding Site

The docking software needs to know where to perform its search. The most reliable method is to define a "grid box" or "search space" centered on the position of a known co-crystallized ligand. For our case study using PDB ID 3LN1, the grid would be centered on the celecoxib molecule. This ensures the search is focused on the biologically relevant active site.

Part 2: A Comparative Docking Workflow

We will now compare two popular docking programs that represent different ends of the spectrum: AutoDock Vina , a powerful and widely-used open-source tool, and Schrödinger Glide , a leading commercial software known for its high accuracy.[10][11][12]

Methodology 1: The Open-Source Approach with AutoDock Vina

Causality: AutoDock Vina is chosen for its accessibility, speed, and robust performance, making it an excellent tool for academic research and initial screening campaigns.[12][13]

Experimental Protocol: Docking with AutoDock Vina

  • File Preparation: Convert the prepared protein and ligand files from .pdb to the .pdbqt format using AutoDock Tools. This format includes the necessary charge and atom type information.[7]

  • Grid Box Definition: In AutoDock Tools, load the protein .pdbqt file. Center the grid box on the reference ligand (celecoxib from 3LN1) and adjust the dimensions to encompass the entire binding pocket (e.g., 25x25x25 Å). Save the grid parameters to a configuration file.

  • Configuration File: Create a text file specifying the paths to the protein and ligand .pdbqt files, the grid box parameters, and an optional exhaustiveness parameter, which controls the computational effort of the search.[14]

  • Run Docking: Execute the Vina command from the terminal, pointing to the configuration file.

  • Analyze Results: Vina will output a .pdbqt file containing multiple predicted binding poses, ranked by their binding affinity score in kcal/mol.[15] More negative scores indicate a stronger predicted interaction.[16][17]

Methodology 2: The Commercial Standard with Schrödinger Glide

Causality: Glide is selected for its refined scoring functions (GlideScore) and sophisticated sampling algorithms, which often yield higher accuracy in pose prediction, a critical factor in lead optimization.[10][18]

Experimental Protocol: Docking with Glide

  • Preparation: Use the Protein Preparation Wizard and LigPrep tools within the Schrödinger Suite to prepare the protein and ligand, respectively. These tools automate many of the steps described in Part 1.

  • Receptor Grid Generation: Load the prepared protein. The Receptor Grid Generation tool is used to define the binding site. A grid box is defined by picking the co-crystallized ligand (celecoxib), which automatically sets the center and size.

  • Ligand Docking: Open the Ligand Docking panel. Select the prepared ligand and the generated receptor grid. Glide offers different precision modes (e.g., SP for Standard Precision, XP for Extra Precision). For confirming a binding mode, XP is recommended.

  • Run Docking: Launch the job. Glide will run the docking calculation.

  • Analyze Results: The results are presented in the project table. Key outputs include the GlideScore (a proprietary scoring function), the predicted pose, and a detailed breakdown of interactions (hydrogen bonds, hydrophobic contacts, etc.).

Part 3: Data Analysis and Validation - Building Trust in Your Results

A docking score is just a number. The true scientific value comes from rigorous analysis and validation of the predicted poses.

Quantitative Comparison

The outputs from different docking programs can be summarized for direct comparison. This objective analysis helps in forming a consensus prediction or highlighting discrepancies that require further investigation.

ParameterAutoDock VinaSchrödinger Glide (XP)Rationale & Interpretation
Primary Score Binding Affinity (kcal/mol)GlideScoreBoth are used for ranking. Lower (more negative) values suggest better binding. They are not directly comparable as they are calculated differently.[19]
Predicted Affinity/Score -8.5 kcal/mol (Example)-9.2 (Example)This value ranks the ligand against others. It is not an absolute measure of binding free energy.
Key Predicted Interactions H-bond with Arg513; Pi-sulfur with Met522H-bond with Arg513; Hydrophobic enclosure by Val349, Leu352The specific amino acid interactions that stabilize the ligand. Consistency between methods increases confidence.
The Gold Standard: Redocking for Protocol Validation

The most crucial step to validate your docking protocol is redocking .[6][20][21] This involves taking the co-crystallized ligand (celecoxib), removing it from the protein, and then docking it back into the same binding site using your established protocol.

Experimental Protocol: Redocking

  • Extract Ligand: Save the coordinates of the co-crystallized ligand from the original PDB file.

  • Prepare & Dock: Prepare the extracted ligand and dock it using the exact same protocol (grid box, settings) you will use for your test compound.

  • Calculate RMSD: Superimpose the top-scoring docked pose of the reference ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) for the heavy atoms.

A successful validation is generally indicated by an RMSD value of less than 2.0 Å. [18][22] This demonstrates that your chosen software and parameters are capable of accurately reproducing a known experimental binding mode.[18] If the RMSD is high, the protocol must be adjusted (e.g., changing grid size, sampling exhaustiveness) before proceeding.[23]

Visual Inspection: The Scientist's Final Filter

Never trust a docking score blindly.[16] Always visualize the top-scoring poses using molecular graphics software like PyMOL or Maestro.[6]

What to look for:

  • Favorable Interactions: Does the pose make chemical sense? Are hydrogen bond donors and acceptors appropriately paired? Are hydrophobic parts of the ligand in greasy pockets?[16]

  • Steric Clashes: Are there any atoms that are too close to each other, indicating a high-energy, unlikely conformation?

  • Buried Polar Groups: Are polar groups like amines or carbonyls buried in hydrophobic pockets without a hydrogen-bonding partner? This is energetically unfavorable.

Part 4: Workflow Visualization

To synthesize the entire process, the following diagram illustrates the logical flow of a comparative docking and validation study.

docking_workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Comparative Docking cluster_val Phase 3: Validation & Analysis PDB Select Protein Target (e.g., PDB: 3LN1) PrepProt Clean & Prepare Protein (Add H, Assign Charges) PDB->PrepProt Redock Protocol Validation: Redocking PDB->Redock Extract Ref. Ligand Ligand Prepare Ligand (Methyl 5-amino-3-methyl-... carboxylate) PrepLig Prepare Ligand (3D Structure, Protonate) Ligand->PrepLig Grid Define Binding Site (Based on Co-crystallized Ligand) PrepProt->Grid Vina Method 1: AutoDock Vina (Open-Source) PrepLig->Vina Glide Method 2: Schrödinger Glide (Commercial) PrepLig->Glide Grid->Vina Grid->Glide Compare Compare Scores & Poses Vina->Compare Glide->Compare RMSD Calculate RMSD (< 2.0 Å?) Redock->RMSD RMSD->Vina Validate Protocol RMSD->Glide Validate Protocol Visualize Visual Inspection (PyMOL/Maestro) Compare->Visualize Conclusion Formulate Binding Hypothesis Visualize->Conclusion

Caption: A flowchart of the comparative molecular docking workflow.

Conclusion

This guide has outlined a robust, multi-faceted approach to confirming the binding mode of a novel compound, using Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate as a working example. By comparing an open-source tool (AutoDock Vina) with a commercial package (Schrödinger Glide), we highlight that different software can provide complementary insights.

The central thesis is that no single docking run is sufficient. Scientific trustworthiness is achieved through a self-validating system: rigorous preparation of inputs, validation of the protocol via redocking, quantitative comparison of results, and critical visual inspection. The resulting binding mode is not a definitive answer, but a scientifically-grounded hypothesis, ready for prospective experimental validation through techniques such as site-directed mutagenesis or X-ray crystallography.

References

  • Bioinformatics Explained. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Kuntz, I. D., & Meng, E. C. (n.d.). Lessons from Docking Validation. Michigan State University. [Link]

  • Galaxy Training Network. (2019). Protein-ligand docking. [Link]

  • Forli, S., et al. (2016). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PLoS ONE, 11(4), e0153751. [Link]

  • Singh, N., & Chaput, L. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology, 21(5), e1012032. [Link]

  • The Bioinformatics Coach. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]

  • SwissDock. (n.d.). SwissDock. [Link]

  • TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]

  • Liu, J., & Wang, R. (2015). Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. Journal of Chemical Information and Modeling, 55(3), 475-482. [Link]

  • Khalafy, J., Marjani, A. P., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. [Link]

  • ResearchGate. (2024). Validation of Docking Methodology (Redocking). [Link]

  • Durrant, J. D., & McCammon, J. A. (2013). Comparing Neural-Network Scoring Functions and the State of the Art: Applications to Common Library Screening. Journal of Chemical Information and Modeling, 53(7), 1667-1673. [Link]

  • ResearchGate. (2023). Interpretation of Molecular docking results?. [Link]

  • Laurini, E., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules, 25(20), 4793. [Link]

  • Wikipedia. (n.d.). Scoring functions for docking. [Link]

  • ResearchGate. (2022). How to validate the molecular docking results?. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • ResearchGate. (2025). Can anyone recommend alternatives to AutoDock Vina and share experiences with online docking platforms for complex systems?. [Link]

  • CCPBioSim. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. [Link]

  • Pérez-Sánchez, H., et al. (2017). The Performance of Several Docking Programs at Reproducing Protein–Macrolide-Like Crystal Structures. Molecules, 22(1), 136. [Link]

  • Barakat, K. H. (2009). Molecular Docking Tutorial. University of Alberta. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. [Link]

  • Chemgenie. (2022). Scoring functions : Types and Importance in Molecular Docking. YouTube. [Link]

  • Dr. Hanif's Lab. (2024). Tutorial 13: The concept of redocking explained. YouTube. [Link]

  • Quora. (2014). Bioinformatics: How good are the (molecular docking) results obtained through Auto dock and how does it differ from the results of Schrodinger?. [Link]

  • Reddit. (2024). Need help with molecular docking results interpretation. [Link]

  • Gwarda, R., et al. (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5585. [Link]

  • Mateev, E., et al. (2022). VALIDATION THROUGH RE-DOCKING, CROSS-DOCKING AND LIGAND ENRICHMENT IN VARIOUS WELL-RESOLUTED MAO-B RECEPTORS. International Journal of Pharmaceutical Sciences and Research, 13(3), 1099-1107. [Link]

  • Gabel, J., & Desaphy, J. (2023). Machine Learning Scoring Functions for Drug Discovery from Experimental and Computer-Generated Protein–Ligand Structures: Towards Per-Target Scoring Functions. International Journal of Molecular Sciences, 24(4), 3496. [Link]

  • Rosa, M., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 101-110. [Link]

  • Beilstein Journals. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

  • Journal of Pharmaceutical Research International. (2021). An Overview of Scoring Functions Used for Protein-Ligand Interactions in Molecular Docking. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is built on the foundational principles of chemical waste management, drawing from established safety protocols for heterocyclic and oxazole-based compounds.

Hazard Assessment and Chemical Profile

Inferred Hazards: Based on data for similar compounds like 5-Methylisoxazole-4-carboxylic acid and other oxazole carboxylates, this compound should be handled as potentially hazardous.[1][2][3] Key potential hazards include:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation/Damage: Poses a risk of serious eye irritation or damage.[1][2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]

  • Harmful if Swallowed: May be harmful if ingested.[1]

The causality behind these hazards lies in the reactive nature of the oxazole ring system and its functional groups, which can interact with biological macromolecules.[4] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment.

Physicochemical Data for Structurally Similar Compounds

To inform handling and disposal decisions, the following table summarizes key data for related oxazole compounds. This data is provided as a proxy and should be used to guide cautious handling.

PropertyValue (for 4-Methyloxazole-5-carboxylic acid)Value (for Ethyl 5-methyl-1,2-oxazole-3-carboxylate)Rationale & Significance
Molecular Formula C5H5NO3C7H9NO3Indicates the elemental composition.
Molecular Weight 127.10 g/mol 155.15 g/mol Relevant for calculating waste quantities.
Appearance SolidSolid (Melting Point: 25 °C)The physical state dictates initial handling procedures (e.g., scooping vs. pouring).
Boiling Point 267.3 °C at 760 mmHg246.2 °C at 760 mmHgLow volatility suggests minimal inhalation risk at ambient temperatures, but dust should still be controlled.[2]
Flash Point 115.5 °C102.7 °CIndicates it is not classified as flammable but will burn under specific conditions.[2]

Pre-Disposal: Safety and Segregation

Proper disposal begins at the point of waste generation. The core principle is to prevent uncontrolled reactions and to streamline the final disposal process.

Personal Protective Equipment (PPE)

Based on the potential hazards, the following minimum PPE is mandatory when handling waste containing Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate:

  • Eye and Face Protection: Safety glasses with side-shields or, preferably, tight-sealing safety goggles are essential.[5] These must conform to OSHA 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection: A standard laboratory coat must be worn. Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact.[2]

  • Respiratory Protection: While the compound has low vapor pressure, a dust mask or respirator should be used if handling fine powders outside of a fume hood to prevent respiratory irritation.[1]

Waste Segregation Protocol

Segregation is the most critical step in a compliant waste management program. It prevents dangerous reactions and ensures waste is sent to the appropriate disposal facility.

  • Designate a Waste Stream: Establish a dedicated hazardous waste container for solid waste contaminated with Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate.

  • Avoid Mixing: Never mix this waste with incompatible chemicals. Specifically, keep it separate from strong acids, bases, and oxidizing agents.[6]

  • Halogenated vs. Non-Halogenated: If the compound was used with halogenated solvents (e.g., Dichloromethane), the resulting liquid waste must be collected in a "Halogenated Organic Waste" container. If used with non-halogenated solvents (e.g., Ethyl Acetate, Hexanes), it goes into a "Non-Halogenated Organic Waste" container. This is crucial as disposal methods and costs differ significantly.

Step-by-Step Disposal Procedure

This protocol outlines the process from the lab bench to collection by Environmental Health & Safety (EHS) personnel.

Step 1: Containerization
  • Select the Right Container: Use a container made of a compatible material (e.g., a high-density polyethylene (HDPE) carboy for liquids, or a labeled, sealable container for solids).[7][8] The original product bottle, if empty, is often a suitable choice for solid waste.

  • Ensure Good Condition: The container must be in good condition, with a tightly fitting, leak-proof cap.[9]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[9][10] Leaving a funnel in the opening is a common but dangerous violation.[8]

Step 2: Labeling

Proper labeling is a regulatory requirement and essential for safety.

  • Affix a Hazardous Waste Label: As soon as you designate a container for waste, attach a "Hazardous Waste" label provided by your institution's EHS department.

  • List All Contents: Clearly write the full chemical name, "Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate," and list any other constituents (e.g., solvents, other reagents) with their approximate percentages.[9] Do not use abbreviations or chemical formulas.

  • Date the Container: Date the label when the container is full and ready for pickup.[11]

Step 3: Accumulation and Storage
  • Point of Generation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point where the waste is generated.[9]

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to catch any potential leaks.

  • Segregate by Hazard: Store the container segregated from other hazard classes, such as acids away from bases and flammables.[9]

  • Volume Limit: Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[10]

Step 4: Arranging for Disposal
  • Request Pickup: Once the container is 90% full, complete a chemical waste pickup request form as required by your institution's EHS office.[9]

  • Final Disposal Method: The ultimate disposal will be handled by a licensed hazardous waste facility. For compounds like this, the most common and effective method is high-temperature incineration at an approved plant, which ensures complete destruction of the molecule.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate.

G Disposal Workflow for Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate Start Waste Generated Assess Assess Waste Type (Solid or Liquid?) Start->Assess SolidWaste Solid Waste (Contaminated consumables, residual powder) Assess->SolidWaste Solid LiquidWaste Liquid Waste (Reaction mixtures, solutions) Assess->LiquidWaste Liquid SolidContainer Place in compatible, sealed, labeled SOLID waste container SolidWaste->SolidContainer AssessSolvent Assess Solvent Type (Halogenated or Non-Halogenated?) LiquidWaste->AssessSolvent Store Store in designated Satellite Accumulation Area (SAA) (Segregated, <90% full) SolidContainer->Store Halogenated Place in compatible, sealed, labeled HALOGENATED waste container AssessSolvent->Halogenated Halogenated NonHalogenated Place in compatible, sealed, labeled NON-HALOGENATED waste container AssessSolvent->NonHalogenated Non-Halogenated Halogenated->Store NonHalogenated->Store Full Container >90% Full? Store->Full Request Request EHS Pickup Full->Request Yes Continue Continue Accumulation Full->Continue No

Caption: Decision workflow for segregating and storing chemical waste.

References

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1425240, 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • OSHE UTHM. Guidelines on the Disposal of Chemical Wastes from Laboratories. Retrieved from [Link]

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • ResearchGate. (2021, October 17). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

  • PubMed. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Beilstein Journals. (2022, January 12). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]

  • Chemsrc. (2025, August 29). Ethyl 5-methyl-1,2-oxazole-3-carboxylate. Retrieved from [Link]

  • Iris Biotech. methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylate. Retrieved from [Link]

Sources

Personal protective equipment for handling Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate

A Senior Application Scientist's Guide to Safe Laboratory Operations, Personal Protective Equipment, and Disposal

The isoxazole moiety is a critical building block in medicinal chemistry, known for its diverse biological activities.[1][2] However, compounds in this class, particularly those with functional groups like amines and esters, require careful handling. Data from similar structures suggest that Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate may cause skin, eye, and respiratory irritation.[3][4][5] Therefore, adherence to the following guidelines is crucial for minimizing exposure and ensuring a safe laboratory environment.

Hazard Assessment Based on Analogous Compounds

To ensure a comprehensive safety protocol, the hazard profile has been inferred from several structurally related compounds. The following table summarizes the potential hazards, which form the basis for the recommended personal protective equipment and handling procedures.

Hazard StatementDescriptionRationale/Source Compound(s)
H315 Causes skin irritationBased on data for 4-Methyloxazole-5-carboxylic Acid and 5-Methylisoxazole-4-carboxylic acid.[3][4]
H319 / H318 Causes serious eye irritation / Causes serious eye damageReported for 4-Methyloxazole-5-carboxylic Acid and 5-Methylisoxazole-4-carboxylic acid.[3][4]
H335 May cause respiratory irritationA potential hazard for 5-Methylisoxazole-4-carboxylic acid and similar ester derivatives.[4][5]
H302 Harmful if swallowedA potential hazard noted for 5-Methylisoxazole-4-carboxylic acid.[4]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to create a reliable barrier between the researcher and the chemical. The selection of appropriate PPE is the cornerstone of safe chemical handling.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety glasses with side shields or tight-sealing safety goggles. A face shield is required when there is a splash hazard.Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166. This is critical to protect against dust particles and potential splashes, preventing serious eye irritation or damage.[3][6]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber). A disposable, long-sleeved lab coat with knit-closed cuffs.Nitrile gloves provide adequate protection for incidental contact.[7][8] Double-gloving is recommended for extended handling or when working with larger quantities.[9] Lab coats prevent direct skin contact, which may cause irritation.[3][7] Gowns should close in the back and not be worn outside the hazardous area.[9]
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood. For situations with potential aerosol generation outside a fume hood, a NIOSH-approved N95 respirator is recommended.A fume hood is the primary engineering control to minimize inhalation of dust or aerosols.[10] A surgical mask is insufficient as it does not protect the user from chemical inhalation.[11] An N95 respirator should be used when unpacking non-plastic containers or during spill clean-up.[9]

Operational and Disposal Plan: A Step-by-Step Protocol

This section provides a procedural workflow for the entire lifecycle of handling Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate in the laboratory, from initial receipt to final disposal.

I. Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Verification: Confirm the label matches the order.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated area, away from incompatible materials.[10] Some related compounds recommend freezer storage to maintain stability.[6]

II. Handling and Experimental Use
  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure a chemical fume hood is operational and accessible.

    • Prepare all necessary equipment (spatulas, weigh boats, solvents, glassware) and place them within the fume hood to minimize movement in and out of the containment area.

  • Weighing:

    • Perform all weighing operations of the solid compound within the fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.

    • Use anti-static weigh boats or tools if the compound is a fine powder.

  • Dissolution and Reaction:

    • Add solvents slowly to the solid to avoid splashing.

    • If heating is required, use a controlled heating mantle and ensure the setup is secure. Reactions should be performed in appropriate glassware, equipped for the reaction scale and conditions.

    • Keep the fume hood sash at the lowest practical height during the experiment.

III. Waste Disposal
  • Segregation: All waste must be treated as hazardous. Segregate waste streams:

    • Solid Waste: Contaminated gloves, weigh boats, paper towels, etc., should be placed in a clearly labeled, sealed hazardous waste bag or container.

    • Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be accurately labeled with the chemical name and associated hazards.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Never dispose of this chemical down the drain.

Workflow for Safe Handling and Disposal

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Required PPE B Verify Fume Hood Operation A->B C Weigh Compound in Fume Hood B->C Proceed to Handling D Perform Experiment C->D E Segregate Solid & Liquid Waste D->E Experiment Complete F Label Waste Containers E->F G Store Waste for EHS Pickup F->G

Caption: A stepwise workflow for the safe handling of Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate.

Emergency Procedures: Plan for the Unexpected

Even with meticulous planning, accidents can occur. This section provides immediate, actionable steps for common laboratory emergencies.

I. First-Aid Measures
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

II. Spill Management
  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Contain: Wearing appropriate PPE (including respiratory protection), contain the spill using an inert absorbent material like vermiculite or sand.

  • Clean-Up: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[6] Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.

Emergency Response Flowchart

G cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Exposure or Spill Occurs Skin Skin Contact: Wash for 15 min Start->Skin Eyes Eye Contact: Flush for 15 min Start->Eyes Inhale Inhalation: Move to Fresh Air Start->Inhale Ingest Ingestion: Rinse Mouth Start->Ingest Alert Alert Others & Evacuate Area Start->Alert Medical Seek Medical Attention Skin->Medical Eyes->Medical Inhale->Medical Ingest->Medical PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Absorbent PPE->Contain Cleanup Collect Waste for Disposal Contain->Cleanup Report Report to Supervisor/EHS Cleanup->Report

Caption: Immediate response actions for personnel exposure or chemical spills.

References

  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole-4-carboxylic acid. PubChem Compound Summary for CID 1425240. [Link]

  • Chemsrc. (2024). Ethyl 5-methyl-1,2-oxazole-3-carboxylate. [Link]

  • Beilstein Journals. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

  • Google Patents. (2020). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • ResearchGate. (2025). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. [Link]

  • Pharmacy Purchasing & Products. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Royal Society of Chemistry. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. [Link]

  • JPT Peptide Technologies. (n.d.). methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylate. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.